molecular formula C17H21N3O4S2 B3006465 (E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine CAS No. 2035036-97-4

(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine

Cat. No. B3006465
CAS RN: 2035036-97-4
M. Wt: 395.49
InChI Key: JPYGYRMHVVJVNF-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine-based sulfonamide and is known to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Biological Activities

  • The compound is part of a broader class of 1,3,4-oxadiazole bearing compounds, known for their biological activities. In research, these compounds have been synthesized and evaluated for their enzyme inhibition properties. For example, they have been screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

Design and Antimicrobial Activity

  • Analog compounds, synthesized through Knoevenagel condensation, have shown significant biological activity against standard bacterial strains. These compounds have been characterized by various spectroscopic data and tested for antimicrobial and antifungal activities (Anisetti & Reddy, 2012).

Potential in CNS Disorders Treatment

  • The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of piperidines has been explored as a strategy for designing selective ligands or multifunctional agents. This has potential applications in treating complex diseases, particularly in the context of CNS disorders. Selected compounds have shown distinct antidepressant-like and pro-cognitive properties in vivo, suggesting a therapeutic potential in CNS disorders (Canale et al., 2016).

Ionic Liquid Synthesis

  • The direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including compounds similar to (E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine, provides a simple route to a variety of room temperature ionic liquids (RTILs). This methodology is significant for the development of new ionic liquids with various applications (Zhang et al., 2003).

Application in Radiotracer Development

  • Compounds with structural similarities have been used in the development of radiotracers, such as [11C]L-159,884, which are potent and selective ligands for receptors. These radiotracers have been evaluated for their specific activity and synthesis time, contributing to the field of medical imaging and diagnostics (Hamill et al., 1996).

properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-19-13-10-18-17(19)26(23,24)16-7-11-20(12-8-16)25(21,22)14-9-15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYGYRMHVVJVNF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.